molecular formula C23H24FN5OS B2764499 5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-36-4

5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2764499
CAS RN: 851809-36-4
M. Wt: 437.54
InChI Key: QBBIMTGZZXPUPY-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule. It contains several functional groups, including a piperazine ring, a thiazole ring, and a triazole ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques, including 1H NMR, 13C NMR, and IR . These techniques can provide detailed information about the structure and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the product is purified by crystallization from 96% ethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied using various techniques. For example, the 13C-NMR spectra showed a coupling of 13C to 19F with coupling constants of 248.9 Hz (1JC-F), 21.6 Hz (2JC-F), 8.2 Hz (3JC-F), and 3.3 Hz (4JC-F) .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have shown promise as antiviral agents. For instance:

Anticancer Potential

Indole-based compounds have also been explored for their anticancer effects:

Antitubercular Activity

Indole derivatives have been investigated for their potential against tuberculosis:

Mechanism of Action

Some similar compounds have been found to inhibit human equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and chemotherapy . These compounds inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, all benzimidazoles exhibited higher urease inhibition activity (3.06–4.40 μM) than the reference standards thiourea and hydroxyurea (IC50: 22 and 100 μM, respectively). All tested compounds have IC50 values higher than 50 μM on the tested cell line .

Future Directions

Future research could focus on further modification of the chemical structure of similar compounds to develop even better ENT2-selective inhibitors of potential clinical, physiological, and pharmacological importance . Additionally, the development of novel dual- or multi-target antidepressants is a significant area of study in the discipline .

properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5OS/c1-15-7-9-17(10-8-15)20(21-22(30)29-23(31-21)25-16(2)26-29)28-13-11-27(12-14-28)19-6-4-3-5-18(19)24/h3-10,20,30H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBIMTGZZXPUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-(2-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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